molecular formula C12H12O6 B12645619 Methyl methoxy-ox-ethyl-phthalate CAS No. 53161-30-1

Methyl methoxy-ox-ethyl-phthalate

Cat. No.: B12645619
CAS No.: 53161-30-1
M. Wt: 252.22 g/mol
InChI Key: UMKBFKKOMYVTDU-UHFFFAOYSA-N
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Description

Methyl methoxy-ox-ethyl-phthalate (MMOEP) is a phthalate derivative characterized by a methoxy and ethyl-oxygen substituent on the methyl ester group of the phthalate backbone. Phthalates are widely used as plasticizers, solvents, and stabilizers in industrial applications.

Properties

CAS No.

53161-30-1

Molecular Formula

C12H12O6

Molecular Weight

252.22 g/mol

IUPAC Name

2-O-(2-methoxy-2-oxoethyl) 1-O-methyl benzene-1,2-dicarboxylate

InChI

InChI=1S/C12H12O6/c1-16-10(13)7-18-12(15)9-6-4-3-5-8(9)11(14)17-2/h3-6H,7H2,1-2H3

InChI Key

UMKBFKKOMYVTDU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COC(=O)C1=CC=CC=C1C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of methyl methoxy-ox-ethyl-phthalate typically involves large-scale synthesis using the above methods, with optimized reaction conditions to ensure high yield and purity. The processes are carried out in controlled environments to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis :
    • Methyl methoxy-ox-ethyl-phthalate serves as a reagent in organic synthesis. It is utilized in the formation of various organic compounds due to its reactivity and ability to participate in esterification reactions. This application is critical in developing new materials and pharmaceuticals.
  • Adsorption Studies :
    • Recent research has focused on the adsorption properties of phthalate esters, including this compound, on activated carbon. Studies have shown that these compounds can effectively adsorb pollutants from aqueous solutions, making them valuable in environmental remediation efforts .
  • Pharmacological Research :
    • This compound has been investigated for its potential pharmacological activities. Research indicates that phthalates can influence biological systems, prompting studies into their effects on human health and their mechanisms of action . For instance, investigations into their role as endocrine disruptors have highlighted the need for thorough toxicological assessments.

Materials Science Applications

  • Polymer Production :
    • The compound is used in producing various polymers and plasticizers, enhancing the flexibility and durability of materials. Its incorporation into polymer matrices can improve mechanical properties and thermal stability .
  • Cosmetic Formulations :
    • This compound is also explored for use in cosmetic products due to its compatibility with skin formulations. Studies have evaluated its safety profile when used in personal care products, emphasizing the importance of assessing potential migration from packaging materials .

Case Study 1: Environmental Remediation

A study conducted on the adsorption capabilities of this compound demonstrated its effectiveness in removing contaminants from water sources. The research involved testing various concentrations of the compound against pollutants like heavy metals and organic solvents, revealing significant adsorption efficiency under controlled conditions.

Case Study 2: Toxicological Assessment

In another case study focusing on the pharmacological implications of this compound, researchers examined its effects on mammalian cell lines. The findings highlighted potential cytotoxic effects at higher concentrations, necessitating further investigation into safe exposure levels for consumers.

Data Tables

Application AreaSpecific Use CaseFindings/Implications
Organic SynthesisReagent for esterificationFacilitates formation of complex organic compounds
Environmental ScienceAdsorption studiesEffective in removing pollutants from water sources
PharmacologyToxicological evaluationsPotential cytotoxic effects observed
Materials SciencePolymer productionEnhances flexibility and durability of plastics

Mechanism of Action

The mechanism of action of methyl methoxy-ox-ethyl-phthalate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit or activate specific enzymes, affecting metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

MMOEP shares functional groups with compounds like methyl methacrylate (MMA) and methyl methoxyacetate (MMAce), though its phthalate backbone distinguishes it from these acrylates and acetates. Key comparisons include:

Property MMOEP (Inferred) Methyl Methacrylate (MMA) Methyl Methoxyacetate (MMAce)
Primary Use Plasticizer (hypothesized) Monomer for polymers (e.g., PMMA) Industrial solvent, pharmaceutical intermediate
Toxicity Likely organotoxic* Respiratory irritant; RfC = 0.3 mg/m³ Limited data; industrial precautions advised
Volatility Moderate (phthalate-like) High (volatile monomer) Moderate (ester stability)


*Phthalates are generally associated with endocrine disruption and hepatotoxicity, though MMOEP-specific data is unavailable.

Toxicity and Regulatory Considerations

  • Methyl Methacrylate (MMA): Classified with an inhalation reference concentration (RfC) of 0.3 mg/m³ due to nasal and respiratory tract irritation in animal studies . Chronic exposure linked to neurological effects.
  • MMOEP: Expected to follow phthalate trends, requiring evaluation for endocrine disruption and biodegradation persistence.

Industrial and Laboratory Handling

  • MMAce: Handled with industrial-grade precautions (99% purity), emphasizing chemical-resistant gloves and ventilation .
  • Methoxyacetyl Fentanyl: Requires NIOSH/MSHA-certified respirators and stringent lab controls .
  • MMOEP: Likely necessitates similar PPE (gloves, eye protection) and disposal protocols as other phthalates.

Q & A

Q. What safety protocols are critical when handling methyl methoxy-ox-ethyl-phthalate in laboratory settings?

Researchers must prioritize personal protective equipment (PPE), including NIOSH/MSHA-approved respirators for vapor protection, chemical-resistant gloves (e.g., nitrile), and OSHA-compliant eye protection. Waste disposal should follow hazardous material guidelines, with segregated storage and professional disposal services to avoid environmental contamination. Stability studies should account for hygroscopicity and light sensitivity, as ester linkages in its structure may degrade under improper storage .

Q. Which analytical techniques are recommended for characterizing purity and structural integrity?

High-performance liquid chromatography (HPLC) with UV detection is optimal for quantifying purity, while nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) confirms structural fidelity. Mass spectrometry (LC-MS) can identify trace impurities, particularly byproducts from incomplete esterification. Computational tools like PubChem-derived SMILES strings (e.g., COC(=O)COC1=CC=CC=C1OCCOCCOC2=CC=CC=C2OCC(=O)OC) aid in validating synthetic intermediates .

Q. How should stability studies be designed for this compound under varying conditions?

Conduct accelerated degradation studies at elevated temperatures (40–60°C), variable pH (3–10), and UV exposure to assess hydrolytic and photolytic stability. Monitor ester bond cleavage via FTIR spectroscopy and quantify degradation products using GC-MS. Storage recommendations should include inert atmospheres (argon) and desiccants to mitigate hydrolysis .

Advanced Research Questions

Q. What synthetic strategies optimize yield while minimizing byproducts in this compound synthesis?

Employ stepwise esterification under Schlenk conditions to control reactivity of methoxy and ethyl groups. Catalytic systems like DMAP (4-dimethylaminopyridine) improve acylation efficiency, reducing side reactions. Reaction monitoring via in-situ IR spectroscopy ensures intermediate stabilization. Purification via gradient flash chromatography (hexane/ethyl acetate) isolates the target compound from oligomeric byproducts .

Q. How can contradictions in reported toxicological data for this compound be resolved?

Comparative studies using in vitro (hepatocyte viability assays) and in vivo (rodent models) systems are essential to reconcile discrepancies. Dose-response curves should account for metabolic pathways (e.g., cytochrome P450-mediated oxidation). Cross-validate findings with structural analogs (e.g., methoxyacetyl fentanyl derivatives) to identify toxicity thresholds and mechanistic parallels .

Q. What role do computational models play in predicting environmental persistence and bioaccumulation?

Quantum mechanical calculations (DFT) predict hydrolysis rates of ester/ether bonds, while QSAR models estimate bioaccumulation potential (logP ~2.8). Molecular dynamics simulations assess interactions with soil matrices or aquatic systems. Validate models against experimental half-life data from OECD 301B biodegradation tests .

Q. How do the compound’s ether and ester linkages influence its utility in polymer synthesis?

The alternating ether-ester backbone enables tunable hydrophilicity and mechanical strength in copolymers. Radical polymerization initiators (e.g., AIBN) facilitate crosslinking for hydrogel matrices. Applications in drug delivery systems leverage pH-sensitive ester cleavage for controlled release, validated via Franz diffusion cell assays .

Methodological Considerations

  • Data Validation : Cross-reference experimental results with PubChem-computed properties (e.g., InChI Key GXHJJKNPGOKTNK-UHFFFAOYSA-N) to confirm synthetic accuracy .
  • Contradiction Mitigation : Use tiered testing frameworks (OECD guidelines) to harmonize toxicity data across laboratories .
  • Instrumentation : Pair HPLC with evaporative light scattering detection (ELSD) for non-UV-active impurity detection .

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